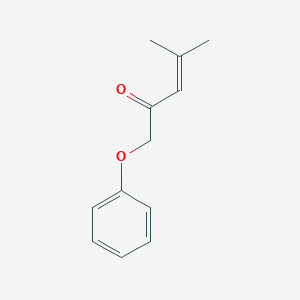

4-Methyl-1-phenoxypent-3-en-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

113866-37-8 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-methyl-1-phenoxypent-3-en-2-one |

InChI |

InChI=1S/C12H14O2/c1-10(2)8-11(13)9-14-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |

InChI Key |

FATIKYVBRMQDEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)COC1=CC=CC=C1)C |

Origin of Product |

United States |

The Broader Context: α,β Unsaturated Ketones with Ether Linkages

α,β-Unsaturated carbonyl compounds, such as enones and enals, are a well-established class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond. wikipedia.org This arrangement makes them susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition), a reactivity pattern known as vinylogous reactivity. wikipedia.orgpressbooks.pub This dual reactivity allows for a wide array of chemical transformations, making them invaluable intermediates in organic synthesis. arkat-usa.org

The introduction of an ether linkage into the structure of an α,β-unsaturated ketone adds another layer of synthetic versatility. The ether bond can act as a stable linker, a flexible spacer, or a group that can be cleaved under specific conditions to reveal other functional groups. This combination of functionalities allows for the construction of diverse and complex molecular frameworks. The synthesis of these compounds can be achieved through various methods, including aldol (B89426) condensation reactions, which form β-hydroxy ketones that can be dehydrated to yield the α,β-unsaturated product. ncert.nic.in

The reactivity of these molecules is a cornerstone of their utility. They readily undergo a variety of reactions, including:

Michael Addition: The conjugate addition of a nucleophile to the β-carbon is a powerful tool for carbon-carbon bond formation. pressbooks.pubresearchgate.net

Cycloaddition Reactions: The enone moiety can participate in cycloaddition reactions, leading to the formation of cyclic and polycyclic systems. arkat-usa.org

Hydrogenation: The double bond and the carbonyl group can be selectively or fully reduced. wikipedia.org

These reactions underscore the importance of α,β-unsaturated ketones with ether linkages as building blocks in the synthesis of a wide range of organic molecules.

The Strategic Importance of Phenoxy Substituted Enones

The presence of a phenoxy group in an enone structure, as seen in 4-Methyl-1-phenoxypent-3-en-2-one, imparts specific properties that are highly advantageous in advanced synthetic strategies. The phenoxy moiety, with its aromatic ring, can influence the electronic properties of the enone system and provide a site for further functionalization.

Phenoxy-substituted enones are valuable intermediates in the synthesis of more complex molecules due to the following reasons:

Electronic Modulation: The oxygen atom of the phenoxy group can donate electron density to the conjugated system, influencing the reactivity of the enone.

Stereochemical Control: The steric bulk of the phenoxy group can direct the approach of reagents, leading to stereoselective transformations.

Platform for Elaboration: The aromatic ring of the phenoxy group can be modified through electrophilic aromatic substitution or other coupling reactions, allowing for the introduction of additional functional groups.

The synthesis of phenoxy-substituted enones can be accomplished through various C-C coupling reactions, such as palladium-catalyzed cross-coupling reactions, which are known for their efficiency and functional group tolerance. organic-chemistry.orgorganic-chemistry.org These methods provide reliable access to a diverse range of substituted enones for use in complex synthetic endeavors.

Exploring the Frontiers of 4 Methyl 1 Phenoxypent 3 En 2 One Research

Strategies for the Construction of α,β-Unsaturated Ketones with Phenoxy Moieties

The construction of the enone backbone featuring a phenoxy group can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions.

Base-Mediated Condensation and Aldol-Type Reactions

Base-mediated condensation reactions, particularly the Aldol (B89426) condensation, represent a fundamental and widely utilized method for forming carbon-carbon bonds and constructing α,β-unsaturated carbonyl compounds. organicchemistrytutor.comalevelchemistry.co.uk This approach typically involves the reaction of an enolate, generated from a ketone, with an aldehyde or another ketone. masterorganicchemistry.com

The synthesis of a phenoxy enone like this compound could be envisioned through a crossed Aldol condensation. This would involve the reaction of phenoxyacetone (B1677642) with acetone (B3395972) under basic conditions. The mechanism proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of phenoxyacetone. The resulting β-hydroxy ketone intermediate can then undergo dehydration, often promoted by heat, to yield the final α,β-unsaturated ketone. youtube.comlibretexts.orglibretexts.org

The choice of base is critical and can range from weaker bases like sodium hydroxide (B78521) or sodium ethoxide to stronger, non-nucleophilic bases like lithium diisopropylamide (LDA), depending on the desired reactivity and selectivity. youtube.comyoutube.com The reaction can be catalyzed by either acid or base. libretexts.org In a base-catalyzed mechanism, an enolate is formed, which then attacks the carbonyl of the other reactant. libretexts.org In an acid-catalyzed mechanism, a protonated carbonyl is attacked by an enol. libretexts.org

A related named reaction is the Claisen-Schmidt condensation, which specifically describes the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen. libretexts.org While not directly applicable to the synthesis of this compound from non-aromatic precursors, the principles of this reaction are relevant to the broader class of enone syntheses.

| Reaction Type | Reactants | Key Features |

| Aldol Condensation | Ketone (e.g., phenoxyacetone) + Aldehyde/Ketone (e.g., acetone) | Forms a β-hydroxy carbonyl intermediate, followed by dehydration. nih.gov |

| Claisen-Schmidt Condensation | Ketone + Aromatic Aldehyde (no α-H) | A specific type of aldol condensation leading to α,β-unsaturated derivatives. libretexts.org |

Coupling Reactions Involving Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern organic synthesis heavily relies on transition-metal-catalyzed coupling reactions to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govnih.gov These methods offer a powerful and versatile approach to constructing complex molecular architectures, including phenoxy enones.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are instrumental in forming C-C bonds. organic-chemistry.org For instance, the synthesis of an enone could involve the coupling of an aryl or vinyl halide with an alkene. A specific example is the palladium-catalyzed reaction of aryl bromides with acrolein diethyl acetal, which, after hydrolysis, yields (E)-cinnamaldehydes. organic-chemistry.org While not directly forming a phenoxy enone, this illustrates the potential of coupling reactions to build the unsaturated backbone.

Carbon-Heteroatom Bond Formation: The formation of the phenoxy group itself involves a carbon-oxygen (C-O) bond formation, which can be achieved through reactions like the Ullmann condensation. This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. mdpi.com More contemporary methods utilize palladium or other transition metals to catalyze the coupling of alcohols with aryl halides to form ethers. nih.gov In the context of synthesizing this compound, a strategy could involve the synthesis of an appropriate halo-enone precursor followed by a C-O coupling reaction with phenol.

Enzymatic approaches, such as those using laccase, can also facilitate phenoxy radical couplings, leading to C-C or C-O bond formation. nih.govfrontiersin.orgnih.gov These biocatalytic methods are gaining attention due to their potential for high selectivity and environmentally benign reaction conditions. nih.gov

| Coupling Reaction | Bond Formed | Typical Catalysts |

| Heck Reaction | C-C | Palladium |

| Suzuki Coupling | C-C | Palladium |

| Ullmann Condensation | C-O | Copper, Palladium |

| Buchwald-Hartwig Amination | C-N | Palladium |

Rearrangement Reactions for Enone Scaffolds

Rearrangement reactions provide another strategic avenue for the synthesis of enone frameworks, often allowing for the construction of complex structures from simpler starting materials. numberanalytics.com These reactions involve the migration of an atom or group within a molecule. byjus.com

One relevant class of rearrangements is the sigmatropic rearrangement, such as the Claisen rearrangement. numberanalytics.combyjus.com The Claisen rearrangement of an allyl aryl ether, for example, leads to the formation of an ortho-allylated phenol, which could be a precursor to a more complex enone structure. byjus.com

Other named rearrangement reactions that are fundamental in organic synthesis include the Beckmann, Curtius, and Hofmann rearrangements. numberanalytics.combyjus.com While these specific reactions may not directly yield a phenoxy enone, they are powerful tools for functional group transformations that could be part of a multi-step synthesis. For example, the Beckmann rearrangement converts an oxime into an amide, which could then be further manipulated. byjus.commasterorganicchemistry.com

The Pinacol rearrangement, which involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone, is another example of a skeletal reorganization that can be synthetically useful. libretexts.org

Enolate Chemistry in Phenoxy Enone Formation

Enolates are highly versatile intermediates in organic synthesis, acting as potent nucleophiles in a variety of bond-forming reactions. vanderbilt.edu Their application in the synthesis of phenoxy enones is central, particularly in the context of Aldol-type reactions and the formation of silyl (B83357) enol ethers.

Silyl Enol Ether Intermediates in Enone Synthesis

Silyl enol ethers are enolates that have been "trapped" with a silyl electrophile, such as trimethylsilyl (B98337) chloride. wikipedia.org They are valuable intermediates because they are generally more stable and easier to handle than their corresponding enolates. youtube.com Silyl enol ethers can be prepared by reacting an enolizable carbonyl compound with a silyl halide in the presence of a base. wikipedia.org The choice of base and reaction conditions can influence the regioselectivity of silyl enol ether formation, leading to either the kinetic or thermodynamic product. wikipedia.org For example, using a strong, sterically hindered base like LDA at low temperatures favors the formation of the kinetic silyl enol ether. wikipedia.org

Once formed, silyl enol ethers can undergo a variety of reactions to form enones. For example, they can be used in Mukaiyama aldol additions, where they react with aldehydes or ketones in the presence of a Lewis acid. They can also be oxidized to form α,β-unsaturated carbonyl compounds. One notable method is the Saegusa-Ito oxidation, which involves the oxidation of a silyl enol ether with palladium(II) acetate (B1210297) to generate an enone. Additionally, silyl enol ethers can be converted into α-bromoenones via radical bromination. nih.gov

| Method | Description |

| Silyl Enol Ether Formation | Trapping of an enolate with a silyl halide. wikipedia.org |

| Mukaiyama Aldol Addition | Lewis acid-catalyzed reaction of a silyl enol ether with a carbonyl compound. |

| Saegusa-Ito Oxidation | Palladium-catalyzed oxidation of a silyl enol ether to an enone. |

Lithium Enolate Pathways and Transformations

Lithium enolates are among the most commonly used enolates in organic synthesis due to their high reactivity and the well-established methods for their generation. ethz.ch They are typically formed by the deprotonation of a carbonyl compound with a strong lithium-containing base, such as lithium diisopropylamide (LDA). libretexts.org The structure of lithium enolates in solution can be complex, often existing as aggregates like dimers and tetramers, which can influence their reactivity. ethz.ch

The generation of a specific lithium enolate (kinetic vs. thermodynamic) can be controlled by the reaction conditions. masterorganicchemistry.com For instance, the use of LDA at low temperatures in a non-polar solvent like THF favors the formation of the less substituted (kinetic) enolate. masterorganicchemistry.com

These pre-formed lithium enolates can then be reacted with a variety of electrophiles to form new C-C bonds. In the context of phenoxy enone synthesis, a lithium enolate could be reacted with an appropriate electrophile to introduce the desired functionality. For example, the lithium enolate of a ketone could be reacted with an aldehyde in an aldol addition reaction. masterorganicchemistry.com The resulting β-hydroxy ketone can then be dehydrated to form the α,β-unsaturated enone. masterorganicchemistry.com The stereochemical outcome of such reactions can often be controlled by the geometry of the enolate and the reaction conditions. researchgate.net

| Base | Key Features |

| Lithium Diisopropylamide (LDA) | Strong, sterically hindered, non-nucleophilic base; favors kinetic enolate formation. libretexts.orgmasterorganicchemistry.com |

| Sodium Hydride (NaH) | Strong base; reaction is often heterogeneous. libretexts.org |

| Sodium Amide (NaNH2) | Strong base. libretexts.org |

Stereoselective Approaches to Phenoxy-Substituted Enone Systems

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is paramount in chemical synthesis, particularly for biologically active compounds. For phenoxy-substituted enones, stereoselectivity can be introduced through either catalyst-controlled or substrate-controlled methods.

Chiral Catalyst-Controlled Syntheses

In this approach, a small amount of a chiral catalyst is used to direct the formation of a specific stereoisomer. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For instance, chiral amine catalysts derived from cinchona alkaloids can activate α,β-unsaturated ketones towards enantioselective conjugate additions. nih.govThese catalysts function by forming a chiral iminium ion intermediate with the enone, which then reacts with a nucleophile from a specific face, dictated by the catalyst's structure.

While direct asymmetric synthesis of phenoxy enones using this method is a specialized area, the principles are well-established. For example, the conjugate addition of various nucleophiles to cyclic enones has been achieved with high enantioselectivity using bifunctional organocatalysts. nih.govmdpi.comThese catalysts often possess both a Lewis basic site (like an amine) to activate the enone and a Brønsted acid site to activate the nucleophile, working in concert to facilitate a highly organized, stereoselective transition state. A similar strategy could be envisioned for acyclic phenoxy enones, where a chiral catalyst would control the stereochemistry of additions to the double bond.

Another advanced strategy combines photocatalysis with organocatalysis. A photocatalyst can generate a radical species that is then guided into an asymmetric reaction by a chiral organocatalyst, allowing for the formation of chiral centers under mild, light-induced conditions.

Table 1: Examples of Chiral Catalyst-Controlled Reactions for Enones

| Catalyst Type | Reactants | Product Type | Key Feature |

|---|---|---|---|

| Bifunctional Organocatalyst (e.g., Cinchona Alkaloid derivative) | Alkyl vinyl ketones, Nitrogen nucleophiles | β-Amino ketones | High enantioselectivity for a broad range of enones. nih.gov |

| Chiral Phase-Transfer Catalyst | Cyclic enones, Carbon nucleophiles (e.g., malonates) | Substituted cyclic ketones | Creates two new stereocenters with good diastereomeric and enantiomeric ratios. mdpi.com |

Substrate-Controlled Diastereoselective Methods

This strategy relies on an existing stereocenter within the starting material to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of the substrate creates a sterically and electronically biased environment, favoring the formation of one diastereomer over another.

A common method involves the synthesis of a chiral precursor that already contains the phenoxy group. For example, a chiral alcohol can be used to synthesize a phenoxy-containing substrate. A subsequent reaction to form the enone moiety, such as an elimination or oxidation, would be influenced by the nearby stereocenter.

A powerful application of this concept is seen in cascade reactions. For instance, a diastereoselective Michael addition can be used to construct a complex, substituted cyclohexanone. In a reported example, the enolate of curcumin (B1669340) (a compound with a phenoxy-like structure) adds to an arylidenemalonate, followed by an intramolecular Michael addition. This second, ring-closing step proceeds with high diastereoselectivity, controlled by the stereocenters formed in the initial addition. beilstein-journals.orgThis demonstrates how a substrate, once modified, can guide its own transformation into a single, complex diastereomer.

The synthesis of β-phenoxy α,β-enones can be achieved by reacting a β-acylethenyl chloride with a phenol in the presence of a phase-transfer catalyst. nih.govIf the ketone portion of the starting material contained a stereocenter, it could potentially influence the geometry (E/Z) of the resulting enone double bond.

Table 2: Principles of Substrate-Controlled Synthesis

| Method | Principle | Example Application | Expected Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | Start with an enantiomerically pure natural product containing a stereocenter. | Use a chiral hydroxy acid to build the backbone before forming the enone. | The existing stereocenter directs the formation of new stereocenters. |

| Auxiliary Control | Attach a temporary chiral group (auxiliary) to the substrate to direct a reaction. | An Evans auxiliary on a carboxylic acid precursor could control the stereochemistry of an alkylation step prior to conversion to the phenoxy ketone. | High diastereoselectivity, after which the auxiliary is removed. |

Carbonylation Reactions for α,β-Unsaturated Carbonyl Compounds

Carbonylation reactions are a highly efficient class of transformations that introduce a carbonyl group (C=O) into a molecule using carbon monoxide (CO). These methods are prized for their atom economy and are used to convert readily available starting materials into valuable α,β-unsaturated carbonyls. organic-chemistry.org A primary route is the palladium-catalyzed carbonylation of vinyl halides or triflates. In this process, a vinyl substrate (containing a carbon-carbon double bond) is coupled with carbon monoxide and an organometallic reagent or a terminal alkyne. To synthesize a phenoxy enone like this compound, one could envision a coupling between a phenoxy-containing vinyl halide and an appropriate organometallic reagent in the presence of CO and a palladium catalyst.

More directly, iron-catalyzed carbonylation of aryl iodides with alkenyl boronic acids provides a powerful method for generating α,β-unsaturated ketones under mild conditions, even at atmospheric CO pressure. organic-chemistry.orgThis highlights the move towards more sustainable and less precious metal catalysts.

Table 3: Selected Carbonylation Methods for Enone Synthesis

| Method | Substrates | Catalyst System | Key Advantage |

|---|---|---|---|

| Hydroacylation | Alkynes, Aldehydes | Nickel/Photocatalyst | High atom-efficiency and selectivity under mild conditions. organic-chemistry.org |

| Carbonylative Heck Reaction | Aryl Halides, Alkenes, CO | Palladium Catalyst | Builds the enone backbone by adding both an aryl group and a carbonyl. |

| Carbonylative Suzuki Coupling | Vinyl Halides, Organoboron Reagents, CO | Palladium Catalyst | Versatile method for creating substituted enones. |

Photochemical Synthesis Routes to Functionalized Enones

Photochemical reactions use light energy to drive chemical transformations, often enabling unique pathways that are inaccessible through thermal methods. For enones, photochemical [2+2] cycloaddition is a classic and powerful reaction. acs.orgscripps.eduIn this reaction, an enone in an excited state reacts with an alkene to form a cyclobutane (B1203170) ring. acs.orgThis cyclobutane can then be fragmented through other reactions to yield a variety of complex structures. The stereochemistry of these cycloadditions is often predictable, making them synthetically useful. scripps.edu For phenoxy-substituted enones, this could involve the irradiation of the enone in the presence of an alkene. The phenoxy group could influence the regioselectivity of the cycloaddition. Recent advances have shown that Lewis acids can catalyze these reactions, even allowing for enantioselectivity by using chiral Lewis acids. researchgate.netThis works by coordinating to the enone, which shifts its absorption wavelength and allows for selective excitation of the catalyst-substrate complex, avoiding an unselective background reaction. researchgate.net Furthermore, photocatalysis can be used to generate radicals for addition to enones. Visible-light photocatalysts can initiate the formation of alkyl or acyl radicals, which then add to the double bond of enones in a conjugate fashion. This method provides a mild route to functionalized ketones that would be difficult to access otherwise. researchgate.netTable 4: Photochemical Routes Involving Enones

| Reaction Type | Reactants | Key Features |

|---|---|---|

| [2+2] Photocycloaddition | Enone, Alkene | Forms a cyclobutane ring; can be highly stereoselective. acs.orgscripps.edu |

| De Mayo Reaction | β-Diketone (enol form), Alkene | A [2+2] cycloaddition followed by a retro-aldol reaction to form 1,5-dicarbonyl compounds. acs.org |

| Lewis Acid-Catalyzed [2+2] | Enone, Alkene, Chiral Lewis Acid | Enables enantioselective cycloadditions by selective light absorption. researchgate.net |

Electrophilic and Nucleophilic Reactivity of the Enone Moiety

The conjugated system of an enone, like that in this compound, features a carbonyl carbon and a β-carbon that are both electrophilic. This is due to the electron-withdrawing nature of the carbonyl oxygen, which delocalizes electron density from the C=C double bond. libretexts.orgopenstax.org This electronic arrangement allows for two main modes of nucleophilic attack: direct (1,2-addition) at the carbonyl carbon and conjugate (1,4-addition) at the β-carbon. libretexts.orgyoutube.com

Michael Addition Pathways and Conjugate Additions

Conjugate addition, often referred to as the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this pathway, a nucleophile attacks the electrophilic β-carbon of the enone. fiveable.melibretexts.org This reaction is highly valuable for forming new carbon-carbon bonds in a mild and thermodynamically controlled manner. wikipedia.orgorganic-chemistry.org

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. openstax.orgmasterorganicchemistry.com Subsequent protonation at the α-carbon yields the final 1,4-adduct. openstax.orgmasterorganicchemistry.com A wide array of nucleophiles can participate in conjugate additions, including enolates, amines, thiols, and organometallic reagents like organocuprates (Gilman reagents). libretexts.orgmasterorganicchemistry.com The choice between 1,2- and 1,4-addition is often influenced by the nature of the nucleophile; "soft" nucleophiles (e.g., organocuprates, enamines, thiols) typically favor 1,4-addition, while "hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition to the carbonyl carbon. masterorganicchemistry.com

For this compound, a variety of nucleophiles would be expected to undergo conjugate addition, as shown in the table below.

| Nucleophile Type | Example Reagent | Expected Product after 1,4-Addition |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 4,4-Dimethyl-1-phenoxypentan-2-one |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-Methyl-3-(phenylthio)-1-phenoxypentan-2-one |

| Amine | Diethylamine (Et₂NH) | 3-(Diethylamino)-4-methyl-1-phenoxypentan-2-one |

| Enolate | Enolate of diethyl malonate | Diethyl 2-(3-methyl-5-oxo-1-phenoxyhexan-2-yl)malonate |

Cycloaddition Reactions (e.g., Diels-Alder)

The enone moiety can participate in cycloaddition reactions, where it can act as either the 2π or 4π component, although its role as a 2π component (dienophile) is more common.

In the context of a Diels-Alder [4+2] cycloaddition, the enone acts as the dienophile ("diene-lover"). masterorganicchemistry.com The reaction involves the combination of a conjugated diene (the 4π component) with the dienophile to form a six-membered ring. masterorganicchemistry.comlibretexts.org The reactivity of the enone as a dienophile is enhanced by the electron-withdrawing nature of the carbonyl group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org The stereochemistry of the dienophile is preserved in the product. libretexts.orgmasterorganicchemistry.com

For this compound, a reaction with a simple diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative.

Enones can also undergo photochemical [2+2] cycloadditions with alkenes to form cyclobutane rings. wikipedia.org This reaction proceeds through a stepwise mechanism involving the formation of a diradical intermediate after photoexcitation of the enone. wikipedia.org The regiochemistry is influenced by steric factors and the electrostatic interactions of the excited-state enone. wikipedia.org

Baeyer-Villiger Oxidations of α,β-Unsaturated Ketones

The Baeyer-Villiger oxidation transforms a ketone into an ester by treatment with a peroxyacid (e.g., m-CPBA) or other peroxides. wikipedia.orgnih.gov While the reaction is general for ketones, its application to α,β-unsaturated ketones is notable because oxidation of the double bond is typically avoided. jk-sci.com

The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the peroxyacid, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgjk-sci.com This is followed by a concerted migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen of the peroxide group, with the simultaneous departure of a carboxylic acid. wikipedia.org This migration is the rate-determining step. wikipedia.org

A key aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge will preferentially migrate. libretexts.orgorganic-chemistry.org The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.comorganic-chemistry.org

In the case of this compound, the two groups attached to the carbonyl are a methyl group and the unsaturated phenoxymethyl-substituted alkyl chain. The unsaturated group (a vinyl group derivative) has a higher migratory aptitude than the methyl group. Therefore, the expected product of the Baeyer-Villiger oxidation would be an ester where the oxygen atom has been inserted between the carbonyl carbon and the double bond.

Influence of the Phenoxy Substituent on Reaction Selectivity and Rate

The phenoxy group, located at the C1 position, is not directly conjugated to the enone system. However, its presence can still influence the reactivity of the molecule through both electronic and steric/conformational effects.

Intramolecular Interactions and Conformational Control (e.g., π-Stacking)

The flexible chain connecting the phenoxy group to the enone moiety allows for the possibility of intramolecular interactions. One such potential interaction is π-stacking, an attractive noncovalent interaction between aromatic rings. youtube.com While often discussed in the context of two aromatic rings, interactions can also occur between an aromatic ring and a π-system like the enone double bond. These interactions can be attractive, particularly in staggered or T-shaped orientations, due to favorable electrostatic interactions between the electron-rich π-cloud of one system and the electron-poor σ-framework of the other. colostate.eduwikipedia.org

In this compound, the molecule could adopt a conformation where the phenoxy ring folds back to interact with the enone's π-system. Such an interaction could:

Stabilize specific conformations: This conformational locking could influence the stereochemical outcome of reactions by blocking one face of the enone from attack by external reagents. rsc.org

Modulate reactivity: By shielding one face of the π-system, it could hinder or slow down reactions that require attack at that face.

Influence transition states: The formation of a π-stacked transition state could lower the activation energy for certain reactions, thereby accelerating them and controlling selectivity.

The presence of the phenoxy group can also lead to more general steric hindrance, influencing the approach of bulky reagents and favoring attack from the less hindered side of the molecule.

Exploration of Catalytic Cycles and Intermediate Species in Phenoxy Enone Transformations

While specific catalytic cycles for this compound are not extensively detailed in publicly available literature, the general principles of catalytic transformations of β-phenoxy enones provide a framework for understanding its reactivity. Catalytic processes involving this substrate would likely proceed through several key intermediate species.

One plausible catalytic cycle involves a transition metal-catalyzed cross-coupling reaction . In such a cycle, an active catalyst, often a palladium or nickel complex, would undergo oxidative addition to a suitable coupling partner. The resulting organometallic species could then coordinate to the enone. A critical step would be the migratory insertion of the enone into the metal-ligand bond, forming a metal enolate intermediate. Subsequent β-hydride elimination or reductive elimination would then yield the final product and regenerate the active catalyst, thus completing the cycle. The phenoxy group serves as a leaving group in this process.

Another potential transformation is through organocatalysis . For instance, a chiral secondary amine catalyst, such as proline, could react with the enone to form a nucleophilic enamine intermediate. This enamine can then participate in various asymmetric reactions, such as Michael additions to electrophiles. The catalytic cycle would involve the formation of the enamine, its reaction with the electrophile, and subsequent hydrolysis to release the product and regenerate the amine catalyst. The stereochemistry of the product would be directed by the chiral environment provided by the catalyst.

The formation of specific intermediates is highly dependent on the reaction conditions and the catalyst employed. Spectroscopic techniques like NMR and in-situ IR, coupled with computational studies, are crucial for the direct observation and characterization of these transient species.

Novel Reactivity Profiles and Cascade Reactions Involving this compound

The unique structural features of this compound open avenues for novel reactivity and the design of elegant cascade reactions. The presence of multiple reactive sites—the electrophilic β-carbon, the carbonyl group, and the potential for the phenoxy group to act as a leaving group—allows for sequential bond-forming events from a single starting material.

Cascade reactions initiated by the conjugate addition of a nucleophile are a prominent example. The initial Michael addition to the β-position would generate an enolate intermediate. This enolate can then be trapped intramolecularly or by an external electrophile in a subsequent step. For example, if the initial nucleophile contains a suitably positioned functional group, an intramolecular cyclization could occur, leading to the rapid construction of complex cyclic architectures.

The development of asymmetric cascade reactions is a particularly active area of research. By employing a chiral catalyst, the initial stereoselective conjugate addition can set the stereochemistry for subsequent transformations, leading to products with high enantiomeric and diastereomeric purity.

Data on specific novel reactions of this compound is limited in readily accessible sources. However, based on the reactivity of analogous β-alkoxy and β-amino enones, several potential transformations can be envisaged. These include, but are not limited to:

Catalytic asymmetric Michael additions using a variety of soft nucleophiles.

Domino reactions involving an initial conjugate addition followed by an aldol condensation or a cyclization.

Transition metal-catalyzed allylic alkylation-type reactions , where the entire phenoxy enone moiety acts as a C5-synthon.

The table below summarizes hypothetical, yet plausible, cascade reactions based on the known reactivity of similar enone systems.

| Initiating Nucleophile | Potential Cascade Partner | Plausible Product Type |

| Malonate ester | Aldehyde | Functionalized cyclohexenone |

| Thiol | Acrylate | Thioether-containing ester |

| Amine | Ketone | Substituted piperidine |

Further research into the reactivity of this compound is necessary to fully exploit its potential in the synthesis of complex organic molecules. The exploration of new catalysts and reaction conditions will undoubtedly uncover further novel reactivity profiles and expand its utility as a versatile building block in organic chemistry.

Despite a comprehensive search for theoretical and computational investigations into the chemical compound “this compound,” no specific scholarly articles or research data pertaining to this exact molecule were found.

Searches for quantum chemical characterizations, including Density Functional Theory (DFT) applications, HOMO-LUMO orbital analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, did not yield any results for this compound. Similarly, information regarding its conformational landscapes, potential intramolecular interactions such as aromatic-alkenyl π-stacking, and electronic delocalization is not available in the reviewed scientific literature.

Consequently, the requested article focusing solely on the theoretical and computational investigations of this compound cannot be generated due to the absence of specific research findings on this compound.

Theoretical and Computational Investigations of 4 Methyl 1 Phenoxypent 3 En 2 One

Mechanistic Elucidation through Computational Simulations

Computational simulations are instrumental in providing a detailed, molecular-level understanding of chemical reactions. By modeling the potential energy surface (PES), researchers can map out the energetic landscape of a reaction, identifying the most likely pathways from reactants to products.

Transition State Modeling and Reaction Pathways

The exploration of a reaction mechanism for a compound like 4-Methyl-1-phenoxypent-3-en-2-one would begin with the identification of all stationary points on the PES, including reactants, intermediates, transition states, and products. Density Functional Theory (DFT) is a common and effective method for these calculations.

A transition state (TS) represents the highest energy point along a specific reaction coordinate, corresponding to the energy barrier that must be overcome for the reaction to proceed. Locating and characterizing these transition states is a primary goal of computational mechanistic studies. For reactions involving this compound, such as a Michael addition, computational models would calculate the geometries and energies of the transition states for the nucleophilic attack at the β-carbon.

Intrinsic Reaction Coordinate (IRC) calculations are then typically performed to confirm that a located transition state smoothly connects the reactant and product (or intermediate) states. By mapping the full reaction pathway, chemists can gain insights into the step-by-step process of bond breaking and formation. For example, a reaction could be determined to be a concerted one-step process or a multi-step process involving one or more intermediates.

Table 1: Hypothetical Energy Profile for a Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | Transient species | -5.4 |

| TS2 | Second Transition State | +10.8 |

| Products | Final molecules | -20.1 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Prediction of Selectivity (Regio-, Stereo-, Enantio-)

When a reaction can yield multiple products, computational chemistry is a powerful tool for predicting the selectivity. The observed product distribution is often governed by the relative energy barriers of the competing reaction pathways. The pathway with the lowest energy transition state is generally the most favored, leading to the major product.

Regioselectivity: In reactions where a reagent can attack multiple sites on this compound, such as the carbonyl carbon versus the β-carbon, the energies of the respective transition states would be calculated. A lower activation energy for attack at the β-position would predict that the conjugate addition product is favored.

Stereoselectivity and Enantioselectivity: For reactions that can produce different stereoisomers (diastereomers or enantiomers), computational modeling can predict the outcome by comparing the transition state energies leading to each isomer. In asymmetric catalysis, this involves modeling the interaction of the substrate with a chiral catalyst. The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states is directly related to the predicted enantiomeric excess (ee) or diastereomeric ratio (dr). A larger energy difference implies higher selectivity. Advances in computational methods allow for the accurate prediction of stereoselectivity in many organic reactions. rsc.org

Table 2: Hypothetical Transition State Energy Differences and Predicted Selectivity

| Pathway | Transition State Energy (kcal/mol) | Product Isomer | Predicted Outcome |

| Pathway A | 18.5 | R-enantiomer | Minor |

| Pathway B | 17.1 | S-enantiomer | Major |

| ΔΔG‡ | 1.4 | ~90:10 er |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For this compound, DFT calculations could be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic transitions.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR shielding tensors, which are then converted to chemical shifts. By calculating the ¹H and ¹³C NMR spectra for a proposed structure and comparing them to the experimental data, one can gain strong evidence for the structural assignment. Discrepancies between calculated and experimental shifts can often be resolved by considering different conformations of the molecule.

Infrared (IR) Spectroscopy: Calculation of the vibrational frequencies of a molecule allows for the prediction of its IR spectrum. These calculations can help in the assignment of specific absorption bands to particular vibrational modes, such as the C=O and C=C stretching frequencies in the enone system.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic transitions. These calculations can predict the wavelength of maximum absorption (λmax) for the π→π* and n→π* transitions characteristic of α,β-unsaturated ketones, aiding in the interpretation of UV-Vis spectra. researchgate.net

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹³C NMR (C=O) | 198.5 ppm | 199.2 ppm |

| ¹H NMR (vinyl H) | 6.15 ppm | 6.21 ppm |

| IR Stretch (C=O) | 1675 cm⁻¹ | 1670 cm⁻¹ |

| UV-Vis (λmax) | 285 nm | 288 nm |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Advanced Analytical Techniques for the Study of 4 Methyl 1 Phenoxypent 3 En 2 One and Its Transformations

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, different spectroscopic techniques provide unique and complementary information about the molecular structure of 4-Methyl-1-phenoxypent-3-en-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The expected chemical shifts for this compound are influenced by the electronic effects of the phenoxy, ketone, and alkene functional groups. For instance, ¹H NMR spectra of similar structures like 4-methyl-3-penten-2-one have been extensively studied. researchgate.net The protons on the phenoxy group are expected in the aromatic region, while the vinyl and methyl protons will appear in characteristic upfield regions.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH₃ (on C4) | ~2.1 | Singlet | N/A |

| CH₃ (on C4, alternative) | ~1.9 | Singlet | N/A |

| H3 (vinyl) | ~6.1 | Singlet | N/A |

| H1 (methylene) | ~4.8 | Singlet | N/A |

| Aromatic H (ortho) | ~6.9 | Doublet or Triplet | ~7-9 |

| Aromatic H (meta) | ~7.3 | Triplet | ~7-9 |

| Aromatic H (para) | ~7.0 | Triplet | ~7-9 |

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ketone is expected to have the most downfield shift. Data from related compounds like 4-methyl-1-phenyl-2-pentanone show characteristic shifts for the carbonyl and aromatic carbons. chemicalbook.com

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ketone, C2) | ~198 |

| C4 (alkene) | ~155 |

| C3 (alkene) | ~125 |

| C1 (CH₂) | ~75 |

| C-O (aromatic) | ~158 |

| Aromatic C (ipso) | ~130 |

| Aromatic C (ortho) | ~115 |

| Aromatic C (meta) | ~130 |

| Aromatic C (para) | ~122 |

| CH₃ (on C4) | ~27 |

| CH₃ (on C4, alternative) | ~20 |

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made in the 1D spectra. COSY would establish the coupling between protons, while HSQC would correlate each proton with its directly attached carbon atom.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretch of the α,β-unsaturated ketone. Other characteristic bands would include C=C stretching for the alkene, C-O-C stretching for the ether linkage, and various C-H bending and stretching modes for the aromatic and aliphatic portions. Studies on similar molecules like 4-chloro-3-methylphenol (B1668792) and other phenyl-ketones provide reference points for these assignments. orientjchem.orgresearchgate.net The NIST Chemistry WebBook also provides IR spectral data for the related compound 4-methyl-3-penten-2-one. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The C=C double bond and the aromatic ring breathing modes are expected to give strong signals in the Raman spectrum. orientjchem.orgresearchgate.net

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1685 | ~1685 | Strong (IR), Medium (Raman) |

| C=C Stretch (Alkene) | ~1620 | ~1620 | Medium (IR), Strong (Raman) |

| C-O-C Stretch (Ether) | ~1240 | ~1240 | Strong (IR), Weak (Raman) |

| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | <3000 | Medium |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions arising from the π → π* transitions of the conjugated enone system and the phenoxy group, as well as the n → π* transition of the carbonyl group. researchgate.net The conjugation between the phenyl ring, the ether oxygen, and the enone system will influence the position and intensity of these absorption bands. Theoretical and experimental studies on similar chromophoric systems, such as chalcones and other phenyl-substituted ketones, help in interpreting the spectrum. physchemres.orgscience-softcon.de

Interactive Table: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Solvent Effects |

| π → π | ~250-280 | Bathochromic (red) shift in polar solvents |

| n → π | ~320-350 | Hypsochromic (blue) shift in polar solvents |

Mass Spectrometric Approaches for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of this compound (C₁₂H₁₄O₂). This technique is invaluable for confirming the identity of the compound and distinguishing it from isomers. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation, with expected cleavages at the ether linkage and adjacent to the carbonyl group. Data for related compounds like 4-phenyl-3-buten-2-one (B7806413) show characteristic fragmentation patterns that can be used for comparison. nih.gov

Ambient Ionization Mass Spectrometry for Real-Time Analysis (e.g., ASAP, PSI-ESI-MS)

Ambient ionization techniques allow for the direct analysis of samples in their native state with minimal or no preparation, making them ideal for real-time reaction monitoring.

Atmospheric Solids Analysis Probe (ASAP): ASAP-MS could be utilized for the rapid analysis of solid or liquid samples of this compound. osti.govasap-ms.com The sample is vaporized by a heated nitrogen stream and ionized at atmospheric pressure, allowing for a quick determination of its molecular weight and the detection of reaction products or impurities. asap-ms.com

Paper Spray Ionization (PSI) and Electrospray Ionization (ESI): ESI-MS and related techniques like PSI-ESI-MS are powerful for analyzing compounds in solution. researchgate.net These methods would be suitable for monitoring the transformation of this compound in real-time, for example, during synthesis or degradation studies. The "soft" ionization nature of ESI often results in a prominent protonated molecule [M+H]⁺, which is ideal for molecular weight confirmation. researchgate.net

Ion Mobility-Mass Spectrometry (IMS-MS)

Ion Mobility-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. This technique provides an additional dimension of separation, allowing for the differentiation of isomers and conformers, which is not possible with mass spectrometry alone.

For this compound, IMS-MS could theoretically be used to:

Determine its collision cross-section (CCS), a key physical property related to its gas-phase conformation.

Separate it from potential isomeric impurities that may form during its synthesis or transformation.

Study conformational changes in the molecule upon ionization or interaction with other molecules.

However, no published studies were found that have applied IMS-MS to the analysis of this compound.

Chromatographic Techniques for Separation and Quantification

Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Detection Systems

Gas Chromatography (GC) and Liquid Chromatography (LC) are premier techniques for separating and quantifying components of a mixture. When coupled with detection systems like Mass Spectrometry (MS) or Flame Ionization Detection (FID), they provide robust methods for analysis.

Gas Chromatography (GC): Given the likely volatility of this compound, GC would be a suitable method for its quantification and purity assessment. A hypothetical GC-MS analysis would provide its retention time and a mass spectrum, revealing its molecular weight and fragmentation pattern, which is crucial for structural confirmation.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for less volatile or thermally sensitive compounds. A reverse-phase HPLC method could be developed to separate this compound from starting materials or byproducts. Coupling this with a UV detector would allow for quantification, while an LC-MS setup would provide detailed structural information.

Despite the suitability of these techniques, specific application notes or research articles detailing the GC or LC analysis of this compound are not available.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of chemical reactions by observing the consumption of starting materials and the formation of products. For the synthesis or transformation of this compound, TLC would be an indispensable tool.

A general procedure would involve:

Spotting the reaction mixture on a silica (B1680970) gel TLC plate at different time intervals.

Developing the plate in an appropriate solvent system (e.g., a hexane/ethyl acetate (B1210297) mixture).

Visualizing the spots under UV light, which would show the conjugated system of the enone, or by using a chemical stain.

The relative positions of the spots (Rf values) for the starting material and the product would indicate how far the reaction has proceeded. While this is a standard chemical practice, no documents detailing a specific TLC protocol for this compound have been found.

X-ray Diffraction for Solid-State Structural Analysis

X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be synthesized and isolated as a stable, single crystal, X-ray diffraction analysis would provide unambiguous proof of its structure.

This analysis would yield critical data, including:

Bond lengths and angles.

The conformation of the molecule in the solid state.

Intermolecular interactions within the crystal lattice.

This information is invaluable for understanding the compound's physical properties and reactivity. At present, there are no published crystal structures for this compound in crystallographic databases.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized substance.

For this compound (C₁₂H₁₄O₂), the theoretical elemental composition would be:

Carbon: 74.97%

Hydrogen: 7.34%

Oxygen: 17.69%

Experimental results from an elemental analyzer that fall within a narrow margin of these theoretical values (typically ±0.4%) are considered confirmation of the compound's elemental composition and purity. However, no published studies have reported the results of an elemental analysis for this specific compound.

Applications of 4 Methyl 1 Phenoxypent 3 En 2 One As a Synthetic Building Block

Role in the Construction of Complex Molecular Architectures

As a vinylogous ester, 4-Methyl-1-phenoxypent-3-en-2-one possesses reactivity at its γ-carbon, a characteristic that is fundamental to the principle of vinylogy. nih.gov This extended conjugation allows the compound to participate in reactions analogous to those of simple enolates but at a remote position, making it a valuable tool for the construction of complex molecular frameworks. nih.govnumberanalytics.com

The enone moiety of the molecule is a classic Michael acceptor, rendering the β-carbon susceptible to nucleophilic attack. This reactivity is a cornerstone of carbon-carbon bond formation in organic synthesis. Furthermore, the conjugated diene-like system within the molecule suggests its potential as a reactant in cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings with a high degree of stereochemical control. wikipedia.org Such reactions are pivotal in the total synthesis of numerous natural products and complex organic molecules. wikipedia.org

The vinylogous aldol (B89426) reaction is another powerful transformation where this compound could theoretically be employed. numberanalytics.com This type of reaction allows for the formation of intricate structures with high regio- and stereocontrol, which is highly desirable in the synthesis of polyketides and macrolides. numberanalytics.com

Derivatization to Access Diverse Chemical Scaffolds

The structure of this compound offers several avenues for derivatization, leading to a wide array of chemical scaffolds. The carbonyl group can undergo standard transformations such as reduction to a secondary alcohol or conversion to an imine. The α,β-unsaturated system is amenable to various addition reactions. For instance, conjugate addition of nucleophiles, a Michael-type reaction, can introduce a wide range of substituents at the β-position. wikipedia.org

Furthermore, the phenoxy group can be a site for modification. Electrophilic aromatic substitution on the phenyl ring could introduce additional functional groups, thereby expanding the diversity of accessible derivatives. The ether linkage itself could potentially be cleaved under specific conditions to yield a 1,3-dicarbonyl compound, a versatile intermediate in its own right.

The reactivity of related β-alkoxy and β-phenoxy enones with diazo compounds in the presence of a copper catalyst to form 2,3-dihydrofurans demonstrates another potential pathway for derivatization. nih.gov This reaction proceeds through the formation of a carbonyl-ylide followed by a 1,5-electrocyclization. nih.gov The electron-rich nature of the carbonyl oxygen in these systems facilitates the electrophilic attack of the metal-carbenoid, leading to the efficient formation of these heterocyclic structures. nih.gov

Precursor in the Synthesis of Other Useful Organic Compounds (e.g., trifluoroacetylacetone)

While direct evidence for the use of this compound as a precursor to trifluoroacetylacetone is not available in the current literature, a closely related process highlights its potential in this area. A patented method describes the synthesis of trifluoroacetylacetone from 1,1,1-trifluoro-4-alkoxy-pent-3-en-2-one, where the alkoxy group can be an aryl group such as phenoxy. In this process, the fluorinated phenoxy vinyl ketone is reacted with a carboxylic acid to yield trifluoroacetylacetone.

This documented synthesis provides a strong indication that this compound could serve as a valuable precursor for the synthesis of acetylacetone (B45752) and its derivatives. The general reactivity pattern of β-alkoxy-α,β-unsaturated ketones, which can be considered as protected forms of 1,3-dicarbonyl compounds, supports this hypothesis. Hydrolysis of the enol ether moiety would unmask the second carbonyl group, leading to the formation of a β-diketone.

Chiral Auxiliary or Ligand Precursor Potential

The structure of this compound does not inherently possess chirality. However, its functional groups offer the potential for the introduction of chirality, which could enable its use as a chiral auxiliary or as a precursor to a chiral ligand. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org

For instance, the reduction of the ketone to a hydroxyl group could be performed asymmetrically to introduce a chiral center. The resulting chiral alcohol could then be used to direct further reactions. Alternatively, the phenoxy group could be replaced by a chiral alcohol, or a chiral amine could be used to form a chiral enamine. These modified structures could then be employed in asymmetric synthesis.

While there are no specific examples in the literature of this compound being used in this capacity, the general principles of asymmetric synthesis suggest this as a plausible application. The development of chiral ligands from readily available starting materials is a significant area of research, and the versatile chemical nature of this compound makes it an interesting candidate for such endeavors.

Green Chemistry Principles Applied to the Synthesis and Transformations of 4 Methyl 1 Phenoxypent 3 En 2 One

Atom Economy and Waste Minimization in Phenoxy Enone Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com An ideal reaction has a 100% atom economy, meaning all atoms from the starting materials are found in the product, with no byproducts. nih.govprimescholars.com

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Transformation | Atom Economy | Byproducts |

|---|---|---|---|

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | B |

| Elimination | A-B → A + B | < 100% | B |

| Wittig Reaction | Ketone + Ylide → Alkene + Ph₃PO | Poor | Triphenylphosphine (B44618) oxide |

As shown in the table, reactions like the Wittig reaction, while effective, have very poor atom economy due to the formation of high molecular weight byproducts like triphenylphosphine oxide. primescholars.com Therefore, synthetic strategies for 4-Methyl-1-phenoxypent-3-en-2-one that rely on addition or rearrangement reactions are preferable from an atom economy standpoint. nih.gov

Waste minimization extends beyond atom economy to include the reduction of solvents, reagents, and energy used in a process. A key metric is the E-Factor (Environmental Factor), which is the total weight of waste produced per kilogram of product. Processes with high atom economy and high yields typically have lower E-Factors. For instance, a multistep flow procedure developed for the synthesis of N-Boc-β-amino ketones, which are structurally related to the target compound, achieved very low E-factors ranging from 3.1 to 5.6 by minimizing solvent use and avoiding side reactions. researchgate.net

Solvent-Free and Reduced-Solvent Reaction Methodologies

Traditional organic synthesis often relies on large volumes of volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. A key green chemistry goal is to eliminate or replace these with safer alternatives or conduct reactions under solvent-free conditions.

Several solvent-free methods have been developed for the synthesis of α,β-unsaturated ketones, the class of compounds to which this compound belongs.

Microwave Irradiation: The reaction of acetals with aryl ketones can be catalyzed by Lewis acids under microwave irradiation without any solvent, affording α,β-unsaturated ketones in good to excellent yields with short reaction times. tandfonline.com Similarly, aromatic aldehydes can be condensed with acetophenones using p-toluene sulfonic acid as a catalyst under microwave irradiation. tandfonline.com

Heterogeneous Catalysis: A facile strategy using Hβ zeolite as a catalyst allows for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes under solvent-free conditions. rsc.orgrsc.org

Additive-Free Synthesis: Enone-hydrazones have been synthesized by reacting enaminones with hydrazones under solvent-free and additive-free conditions, showcasing the potential for highly simplified reaction setups. rsc.org

These methodologies significantly reduce waste and simplify product purification, making them attractive for the industrial production of phenoxy enones.

Catalytic Approaches and their Environmental Impact

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, thereby reducing energy consumption and waste.

For the synthesis of phenoxy enones, various catalytic systems offer environmental advantages over stoichiometric reagents:

Heterogeneous Catalysts: Solid acid catalysts like Hβ zeolite can be used for the one-pot synthesis of α,β-unsaturated ketones. rsc.org These catalysts are easily separated from the reaction mixture by filtration, allowing for their reuse and minimizing product contamination. This simplifies the work-up procedure and reduces liquid waste. rsc.org

Homogeneous Catalysts: Transition metal catalysts based on palladium, organic-chemistry.org iron, researchgate.net nickel, chemistryviews.org and iridium mdpi.com are highly effective for reactions involved in enone synthesis, such as dehydrogenation and conjugate reduction. For example, a palladium-catalyzed oxidative dehydrogenation can synthesize 1,4-enediones from saturated ketones using molecular oxygen as the sole oxidant, which is an atom- and step-economic process. organic-chemistry.org An iron-catalyzed α,β-dehydrogenation of ketones offers a simple, one-step reaction with high yields. organic-chemistry.org

Nanoparticle Catalysis: Nickel nanoparticles, generated in situ, can efficiently promote the conjugate reduction of α,β-unsaturated carbonyl compounds under mild conditions, using ethanol (B145695) as a hydrogen source instead of requiring external hydrogen gas. organic-chemistry.org

The environmental impact of these catalysts depends on factors such as the metal's toxicity, the energy required for catalyst synthesis, and its stability and recyclability. Catalysts based on abundant and less toxic metals like iron are generally preferred over those based on precious or heavy metals like palladium.

Table 2: Comparison of Catalytic Methods for Enone Synthesis

| Catalyst System | Reaction Type | Conditions | Advantages |

|---|---|---|---|

| Hβ Zeolite | Tandem Hydration/Condensation | Solvent-free, 120 °C | Reusable, high atom economy, simple work-up. rsc.org |

| Lewis Acids (e.g., AlCl₃) | Condensation | Solvent-free, Microwave | Rapid reaction times, excellent yields. tandfonline.com |

| Pd/C | Hydrogenation (Reduction) | Methanol, reflux | Selective reduction, avoids hydrogenolysis of other groups. organic-chemistry.org |

| Fe(acac)₃ | Dehydrogenative Coupling | Base-free | Uses inexpensive iron catalyst, wide substrate scope. researchgate.net |

| NiCl₂/Li/Arene | Conjugate Reduction | Ethanol, 0 °C to RT | In situ catalyst generation, mild conditions, no H₂ gas needed. organic-chemistry.org |

Biocatalysis and Enzymatic Transformations for Phenoxy Enones

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild aqueous conditions, making them a highly sustainable alternative to traditional chemical catalysts. nih.gov

For phenoxy enones, a key application of biocatalysis is the stereoselective reduction of the carbon-carbon double bond. Enoate reductases, also known as 'Old Yellow Enzymes' (OYEs), are a family of flavoprotein-dependent enzymes that catalyze the asymmetric reduction of activated C=C bonds, such as those in α,β-unsaturated ketones. acsgcipr.orgnih.gov

The reduction of an enone like this compound using an ene reductase would yield a chiral phenoxy ketone. This transformation is highly valuable as it can produce a single enantiomer of the product, which is often crucial for biological applications. The mechanism involves the delivery of a hydride from a reduced FMN cofactor, followed by protonation. acsgcipr.org The cofactor is regenerated in situ, typically by a sacrificial co-substrate like NADPH. acsgcipr.org

Furthermore, chemo-enzymatic strategies can be employed. For instance, a carboxylic acid can be reduced to an aldehyde by a carboxylate reductase (CAR) enzyme, which can then be used in a subsequent chemical step like a Wittig reaction to form an α,β-unsaturated ester. nih.gov A similar approach could be envisioned for phenoxy enone synthesis, combining the selectivity of enzymes with the versatility of classic organic reactions.

Renewable Feedstocks and Sustainable Synthesis Routes

A central goal of green chemistry is to shift from a fossil fuel-based economy to one that utilizes renewable feedstocks. rsc.org For the synthesis of this compound, both the phenoxy and the pentenone portions of the molecule can potentially be derived from biomass.

Phenoxy Moiety from Lignin (B12514952): Lignin, a major component of wood and a waste product of the paper industry, is the largest renewable source of aromatic compounds on Earth. rsc.orgkit.edu Through various depolymerization and functionalization strategies, lignin can be broken down into valuable phenolic platform chemicals, such as phenol (B47542) itself. This phenol can then be used to synthesize the phenoxy ether linkage in the target molecule.

Pentenone Moiety from Biomass: The five-carbon backbone of the pentenone unit can be sourced from carbohydrates or fatty acids. kit.edu For example, fermentation of sugars can produce various platform chemicals that can be converted into ketones and aldehydes needed for condensation reactions. kit.edu

By designing synthetic routes that start from biomass-derived building blocks, the reliance on depletable petrochemicals can be significantly reduced, leading to a more sustainable chemical industry. rsc.org

Mechanochemical Synthesis Strategies

Mechanochemistry uses mechanical force, typically through ball milling, to induce chemical reactions in the absence of bulk solvent. acs.org This solvent-free approach offers significant environmental benefits, including reduced waste, lower energy consumption, and often faster reaction times compared to conventional solution-based methods. acs.org

Mechanochemical methods have been successfully applied to the synthesis of various carbonyl compounds, including enaminones, which are structurally related to enones. researchgate.net The process involves reacting liquid or solid reagents in a milling vessel with grinding media (balls). The intense mixing and energy input can facilitate reactions that are difficult to achieve in solution. acs.org

A hypothetical mechanochemical synthesis of this compound could involve milling phenoxyacetone (B1677642) with a solid source of isobutyraldehyde (B47883) (e.g., its solid polymer para-isobutyraldehyde) in the presence of a solid base or acid catalyst. This approach would eliminate the need for organic solvents, simplify purification, and potentially enable access to products that are inaccessible through traditional methods. acs.orgresearchgate.net

Designing for Reduced Derivatization Steps

One-pot procedures and tandem or cascade reactions are powerful strategies for reducing derivatization steps. In a one-pot synthesis, multiple reaction steps are carried out in the same reaction vessel without isolating intermediates. This saves time, energy, and materials.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Methyl-1-phenoxypent-3-en-2-one to achieve high purity and yield?

Methodological Answer: Synthesis optimization should focus on reaction conditions (temperature, solvent polarity, and catalyst selection). For example, ketone derivatives like 4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one require controlled oxidation to avoid over-reaction to sulfoxides or sulfones . Use GC-MS or HPLC to monitor intermediate formation and purity. Adjust stoichiometry to minimize byproducts, referencing protocols for structurally similar enones, such as those involving cyclohexanone derivatives .

Q. How can researchers validate the structural characterization of this compound using spectroscopic techniques?

Methodological Answer: Combine NMR (¹H, ¹³C, and 2D-COSY) for bond connectivity analysis, IR spectroscopy for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. X-ray crystallography, as demonstrated for 2-[(4-Chlorophenyl)(2-hydroxy-5-oxo-pent-1-en-1-yl)methyl]-3-hydroxycyclopent-2-en-1-one, can resolve stereochemical ambiguities . For complex mixtures, employ hyphenated techniques like LC-NMR .

Q. What experimental protocols are recommended for studying the compound’s stability under varying environmental conditions?

Methodological Answer: Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use UV-Vis spectroscopy to track degradation kinetics, as seen in studies of indoor surface-organic compound interactions . For thermal stability, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Compare results with structurally analogous compounds, such as sulfanyl ketones, which degrade via oxidation pathways .

Q. How should researchers design safety protocols for handling this compound in the laboratory?

Methodological Answer: Follow IFRA Standard guidelines for structurally related ketones, including proper ventilation, PPE (gloves, goggles), and waste disposal protocols . Conduct a hazard assessment using tools like the Criteria for RIFM Safety Evaluation to identify risks such as skin sensitization or aquatic toxicity . Reference safety data for 4-Chloro-3-Methylphenol, which emphasizes pH-neutral storage to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of reactions involving this compound?

Methodological Answer: Use computational chemistry (DFT calculations) to model electron density distribution and predict reactive sites. For example, studies on 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one revealed that methoxy groups direct electrophilic substitution via resonance effects . Experimental validation can involve isotopic labeling or trapping of intermediates, as applied in cyclopentenone derivative studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Perform meta-analysis of existing data, focusing on variables like assay conditions (e.g., cell line specificity, concentration ranges). For instance, discrepancies in antimicrobial activity of sulfanyl ketones were attributed to differences in bacterial membrane permeability . Validate findings using orthogonal assays (e.g., MIC vs. time-kill kinetics) and standardized protocols from the IDEA Project QRA2 framework .

Q. What advanced techniques are suitable for studying the compound’s interactions with biomacromolecules?

Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For structural insights, use X-ray crystallography or cryo-EM, as demonstrated for quinolinone derivatives . Molecular dynamics simulations can model conformational changes, referencing workflows for indoor surface-adsorbed organics .

Q. How can researchers address limitations in experimental designs when extrapolating lab results to real-world applications?

Methodological Answer: Mitigate matrix effects by simulating environmental conditions (e.g., sewage pH, microbial activity) during HSI data collection, as highlighted in pollution monitoring studies . For degradation studies, incorporate continuous cooling to stabilize organic compounds and reduce thermal degradation artifacts . Validate scalability using pilot-scale reactors, referencing protocols for sulfanyl ketone synthesis .

Q. What strategies enable the development of enantioselective synthetic routes for this compound?

Methodological Answer: Utilize chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution methods. For example, asymmetric synthesis of (-)-Fenchone employed stereoselective cyclization under kinetic control . Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD), as applied to prop-2-en-1-one derivatives .

Q. How can green chemistry principles be integrated into the synthesis and application of this compound?

Methodological Answer: Replace hazardous solvents with ionic liquids or supercritical CO₂, as demonstrated in thiadiazin-5-yl sydnone synthesis . Optimize atom economy using tandem reactions (e.g., one-pot oxidation-condensation) and recoverable catalysts, referencing cyclohexanone derivative protocols . Apply life-cycle assessment (LCA) tools to quantify environmental impact, aligning with Salvito et al.’s aquatic risk assessment framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.